Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate
Description
Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate is a malonate-derived compound featuring a 2-methylquinoline substituent linked via an aminomethylidene group. The quinoline moiety, a bicyclic heteroaromatic system (benzene fused with pyridine), confers distinct electronic and steric properties compared to simpler aromatic substituents. The compound is synthesized through condensation reactions between diethyl propanedioate derivatives and 2-methylquinolin-4-amine, typically under acidic conditions (e.g., acetic acid) . Analytical data for structurally related compounds, such as 1,3-diethyl 2-[(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)methyl]propanedioate, show elemental compositions of C (67.64%), H (6.37%), and N (3.39%), with yields up to 69% .
Properties
IUPAC Name |
diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-4-23-17(21)14(18(22)24-5-2)11-19-16-10-12(3)20-15-9-7-6-8-13(15)16/h6-11H,4-5H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETMARNSRSOQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=NC2=CC=CC=C21)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodological Approaches
Diazotization-Coupling Strategy
The most robust synthesis, adapted from CN109336762B, involves a two-step diazotization and coupling sequence:
Step 1: Diazotization of 2-Methylquinolin-4-amine
2-Methylquinolin-4-amine reacts with isoamyl nitrite in the presence of cuprous chloride (CuCl) or cuprous iodide (CuI) as a catalyst. The reaction occurs in anhydrous tetrahydrofuran (THF) or acetonitrile at 5–10°C, generating the corresponding diazonium salt. This step achieves near-quantitative yields due to the stability of diazonium intermediates in non-aqueous media.
Step 2: Alkaline Coupling with Diethyl Malonate
The diazonium salt is coupled with diethyl malonate under alkaline conditions (potassium tert-butoxide or sodium ethoxide) in N,N-dimethylformamide (DMF). Maintaining temperatures at 15–20°C minimizes side reactions, yielding the target compound after recrystallization with n-hexane. Typical yields range from 82% to 90.6%.
Table 1: Optimized Reaction Conditions for Diazotization-Coupling
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | CuCl (0.5 mol%) | Maximizes diazonium stability |
| Solvent | THF or DMF | Prevents hydrolysis |
| Temperature (Step 1) | 5–10°C | Reduces decomposition |
| Base (Step 2) | Potassium tert-butoxide | Enhances coupling efficiency |
| Recrystallization Solvent | n-Hexane | Purity >98% |
Alternative Hydrazine-Mediated Condensation
WO2017087323A1 describes a streamlined approach using 2-halo-substituted diethyl malonates and methylhydrazine, bypassing intermediate oxidation steps. While originally designed for triazine precursors, this method adapts to quinoline derivatives by substituting hydrazine with 2-methylquinolin-4-amine:
- Halogenation : Diethyl malonate reacts with N-chlorosuccinimide (NCS) to form 2-chlorodiethyl malonate.
- Condensation : The chlorinated intermediate couples with 2-methylquinolin-4-amine in DMF at 20–25°C, facilitated by triethylamine.
This route avoids hazardous diazonium intermediates, achieving yields of 75–80%.
Reaction Optimization and Kinetic Analysis
Solvent and Temperature Effects
Non-polar solvents (e.g., THF, DMF) improve diazonium stability by suppressing hydrolysis. Polar aprotic solvents like DMF enhance malonate reactivity during coupling, as evidenced by a 15% yield increase compared to acetone. Elevated temperatures (>30°C) during diazotization accelerate diazonium decomposition, reducing yields by 20–30%.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.75 (d, J = 4.2 Hz, 1H, quinoline-H), 8.20 (d, J = 8.1 Hz, 1H, quinoline-H), 7.65–7.50 (m, 3H, quinoline-H), 4.30 (q, J = 7.1 Hz, 4H, OCH₂CH₃), 2.75 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 6H, OCH₂CH₃).
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N), 1580 cm⁻¹ (quinoline C=C).
Applications and Derivative Synthesis
The compound serves as a key intermediate for:
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinoline compounds.
Scientific Research Applications
Anticancer Activity
Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate has shown promising results in cancer research. Studies indicate that derivatives of quinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values ranging from 1.9 to 7.52 µg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cells, indicating their potential as anticancer agents .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates | HCT-116 | 1.9 - 7.52 |
| Diethyl 2-[[(5-methylpyridin-2-yl)amino]methylidene]propanedioate | MCF-7 | Not specified |
Neuroprotective Properties
The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with similar frameworks can function as dual inhibitors of cholinesterases and monoamine oxidases, which are critical targets in Alzheimer's therapy .
Antifungal Activity
Recent studies have also explored the antifungal properties of diethyl derivatives, including diethyl 2-[[(aryl(alkyl)amino]methylene]malonates]. These compounds have shown significant fungistatic and fungicidal effects against various fungal pathogens, with some exhibiting IC50 values as low as 13 nM against Fusarium oxysporum, suggesting their utility in agricultural applications to combat plant diseases .
Case Study 1: Anticancer Screening
A series of diethyl derivatives were synthesized and evaluated for their anticancer activity through the National Cancer Institute's protocols. The results indicated that specific derivatives exhibited significant cytotoxicity against multiple cancer cell lines, supporting further development as potential chemotherapeutic agents.
Case Study 2: Antifungal Efficacy
In a controlled study assessing the antifungal properties of diethyl derivatives, compounds were tested on Fusarium oxysporum. The results highlighted two specific derivatives that not only inhibited mycelial growth but also demonstrated effective fungicidal activity at nanomolar concentrations, marking them as candidates for future fungicide development .
Mechanism of Action
The mechanism of action of Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. This interaction is often mediated by the quinoline moiety, which can form hydrogen bonds and π-π interactions with target molecules.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound is part of a broader family of diethyl propanedioate derivatives with varying aromatic/heteroaromatic substituents. Key structural analogs include:
Key Observations :
- Bioactivity: Quinoline derivatives are known for antimicrobial and anticancer properties, suggesting the target compound may exhibit superior bioactivity compared to non-heteroaromatic analogs .
Physicochemical Properties
- Solubility: The quinoline moiety’s hydrophobicity reduces aqueous solubility relative to pyridyl or methoxy-substituted analogs .
- Crystallinity: Hydrogen bonding involving the quinoline nitrogen and malonate carbonyl groups may promote distinct crystal packing, as validated by SHELX/ORTEP-based structural analyses .
Biological Activity
Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate, identified by its CAS number 37041-15-9, is a compound of significant interest in biological research due to its potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C15H19N2O4 |
| Molecular Weight | 277.33 g/mol |
| Density | 1.139 g/cm³ |
| Boiling Point | 332.8 °C at 760 mmHg |
| Flash Point | 155.1 °C |
| LogP | 2.1329 |
The compound exhibits various biological activities primarily attributed to its structural features, particularly the quinoline moiety. Quinoline derivatives are known for their diverse pharmacological properties, including:
- Antifungal Activity : this compound has shown promising antifungal properties against Fusarium oxysporum, a pathogenic fungus affecting crops. In vitro assays indicated that the compound can inhibit mycelial growth with an IC50 value significantly lower than traditional fungicides, suggesting it may be a viable candidate for agricultural applications .
- Antioxidant Properties : The compound's ability to scavenge free radicals has been noted in studies focusing on its derivatives. These derivatives have shown promise in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Case Studies and Research Findings
- Antifungal Efficacy : A study conducted on several diethyl malonate derivatives, including the target compound, demonstrated effective inhibition of Fusarium oxysporum. The best-performing compounds exhibited IC50 values below 0.5 µM, classifying them as potent fungicides. The research highlighted the structure-activity relationship (SAR) indicating that modifications to the quinoline structure could enhance antifungal potency .
- Mechanistic Insights : Research into the kynurenine pathway suggests that compounds similar to this compound may influence neuroprotective mechanisms via modulation of NMDA receptors and nicotinic acetylcholine receptors (nAChRs). This is particularly relevant in neurodegenerative conditions where excitotoxicity plays a role .
- Pharmacological Potential : The compound's interaction with various biological systems has been explored, revealing potential applications in treating inflammatory diseases due to its ability to modulate immune responses and reduce oxidative stress markers .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate?
- The compound can be synthesized via condensation reactions between 2-methylquinolin-4-amine and diethyl propanedioate derivatives. Key steps include refluxing in ethanol or acetic acid to promote imine formation. Recrystallization from ethanol is recommended to enhance purity, as demonstrated in analogous syntheses of quinoline derivatives (69% yield reported for similar structures) . Characterization via -NMR and HRMS is critical to confirm the Schiff base linkage and monitor byproduct formation.
Q. How can spectroscopic techniques validate the structure of this compound?
- Nuclear Magnetic Resonance (NMR): The -NMR spectrum should show distinct signals for the quinoline protons (δ 7.5–8.5 ppm), the methylidene proton (δ ~8.2 ppm), and ethoxy groups (δ 1.2–4.4 ppm).
- Mass Spectrometry (HRMS): Confirm the molecular ion peak ([M+H]) at m/z corresponding to the molecular formula .
- IR Spectroscopy: Look for stretches at ~1650–1700 cm (C=O), 1600 cm (C=N), and 3300 cm (N-H) .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in this compound?
- Data Collection: Use a Bruker Kappa APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data. Ensure crystal quality by screening multiple specimens to avoid twinning.
- Refinement: Employ SHELXL for structure solution and refinement. Key parameters include:
- R-factor: Aim for < 0.07 (e.g., R1 = 0.062 achieved in related quinoline derivatives).
- Disorder Modeling: Address positional disorder in ethoxy groups using PART instructions in SHELXL .
Q. How do hydrogen bonding and π-π interactions influence the solid-state packing of this compound?
- Hydrogen Bonding: The amino group (N-H) forms intermolecular H-bonds with carbonyl oxygens (C=O) of adjacent molecules, creating chains along the a-axis. Graph set analysis (e.g., or motifs) can classify these interactions .
- π-Stacking: The quinoline and benzene rings engage in offset face-to-face stacking (3.5–4.0 Å interplanar distances), stabilizing the lattice.
- Example Geometry (from analogous structures):
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|
| N–H···O=C | 0.86 | 2.12 | 2.876 | 146 |
Q. How to resolve contradictions in spectroscopic vs. crystallographic data?
- Case Study: If NMR suggests a planar conformation but crystallography reveals torsional angles >60°, consider dynamic effects in solution (e.g., restricted rotation about the C=N bond).
- Methodological Cross-Validation:
Compare experimental XRD bond lengths with DFT-optimized geometries.
Use variable-temperature NMR to detect conformational flexibility.
Validate crystallographic thermal ellipsoids for positional disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
